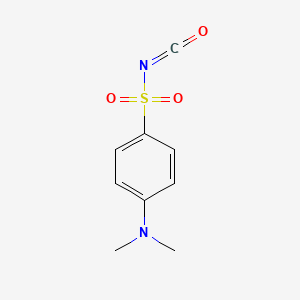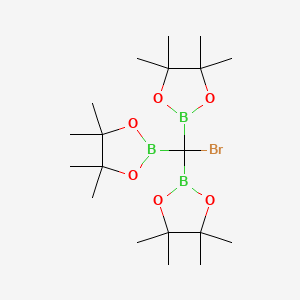
2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound that features three dioxaborolane groups attached to a central bromomethane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of bromomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Palladium-based catalysts are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling bromomethane and other reagents.
化学反応の分析
Types of Reactions
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The dioxaborolane groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like THF or DCM.
Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions often involve bases like potassium carbonate and solvents such as ethanol or water.
Major Products
Substitution Reactions: Products include substituted methanes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for potential use in drug discovery and development.
Biological Research: Utilized in the study of biological systems and as a tool for labeling and tracking biomolecules.
作用機序
The mechanism of action of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-carbon bonds. The dioxaborolane groups can interact with various molecular targets, facilitating reactions such as cross-coupling and substitution. The bromine atom can act as a leaving group, enabling the formation of new bonds with nucleophiles.
類似化合物との比較
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-Bromomethylphenylboronic acid pinacol ester
Uniqueness
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its tri-dioxaborolane structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications, distinguishing it from other boron-containing compounds.
特性
CAS番号 |
52293-03-5 |
|---|---|
分子式 |
C19H36B3BrO6 |
分子量 |
472.8 g/mol |
IUPAC名 |
2-[bromo-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H36B3BrO6/c1-13(2)14(3,4)25-20(24-13)19(23,21-26-15(5,6)16(7,8)27-21)22-28-17(9,10)18(11,12)29-22/h1-12H3 |
InChIキー |
ARVDNRLCJPMGNH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(B3OC(C(O3)(C)C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



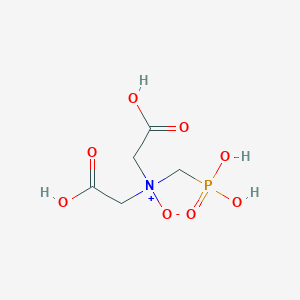
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
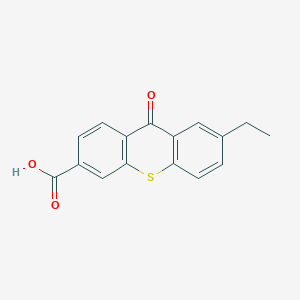


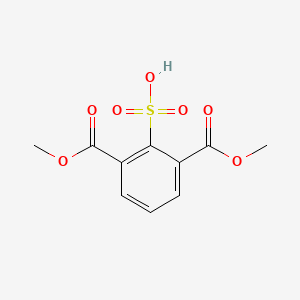

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)

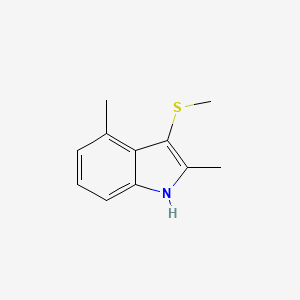

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
